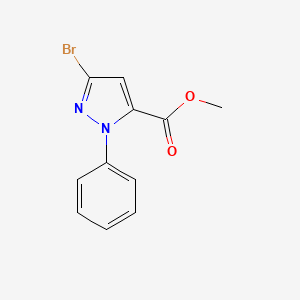

methyl 3-bromo-1-phenyl-1H-pyrazole-5-carboxylate

Description

Methyl 3-bromo-1-phenyl-1H-pyrazole-5-carboxylate is a pyrazole derivative featuring a bromine atom at position 3, a phenyl group at position 1, and a methyl ester at position 5. Its molecular formula is C₁₁H₉BrN₂O₂, with a molar mass of approximately 281.0 g/mol. The bromine substituent enhances electrophilic reactivity, while the phenyl and ester groups influence steric and electronic properties, respectively. Pyrazole derivatives are widely utilized in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and stability .

Properties

Molecular Formula |

C11H9BrN2O2 |

|---|---|

Molecular Weight |

281.10 g/mol |

IUPAC Name |

methyl 5-bromo-2-phenylpyrazole-3-carboxylate |

InChI |

InChI=1S/C11H9BrN2O2/c1-16-11(15)9-7-10(12)13-14(9)8-5-3-2-4-6-8/h2-7H,1H3 |

InChI Key |

NNLDUTBQEOMSBJ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=NN1C2=CC=CC=C2)Br |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Methyl 3-bromo-1-phenyl-1H-pyrazole-5-carboxylate

Overview

The synthesis of this compound typically involves:

- Construction of the pyrazole ring with appropriate substituents,

- Introduction of the phenyl group at the N-1 position,

- Bromination at the 3-position of the pyrazole ring,

- Incorporation of the methyl ester at the 5-position.

The key step is the selective bromination of the pyrazole ring, which is generally achieved by electrophilic bromination under controlled conditions.

Detailed Synthetic Route

Step 1: Synthesis of 1-phenyl-1H-pyrazole-5-carboxylate

- The pyrazole ring is constructed by condensation of hydrazine derivatives with β-ketoesters or related precursors.

- The phenyl group is introduced at the N-1 position via reaction with phenyl-substituted hydrazines or by N-arylation of pyrazole intermediates.

- The carboxylate ester at the 5-position is generally introduced by starting from methyl 1-phenyl-1H-pyrazole-5-carboxylate or by esterification of the corresponding acid.

Step 2: Bromination at the 3-position

- Bromination is performed using brominating agents such as N-bromosuccinimide (NBS) or elemental bromine.

- The reaction is typically carried out in an organic solvent such as acetonitrile or dichloromethane.

- Reflux or stirring at elevated temperatures (e.g., 60–90 °C) ensures complete bromination.

- The bromine selectively substitutes at the 3-position of the pyrazole ring due to electronic and steric factors.

Step 3: Purification

- The crude product is purified by recrystallization or chromatographic techniques.

- Reported yields range from 75% to 88% under optimized conditions.

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Pyrazole ring formation | Hydrazine hydrate + β-ketoester | 60–90 | 8–24 | 80–90 | Reflux in ethanol or similar solvent |

| N-Phenyl substitution | Phenyl hydrazine or N-arylation reagent | Ambient to 80 | 6–12 | 70–85 | Palladium-catalyzed N-arylation possible |

| Bromination at 3-position | N-Bromosuccinimide (NBS) or Br2 in acetonitrile | 60–90 | 2–6 | 75–88 | Controlled addition to avoid polybromination |

| Purification | Recrystallization or chromatography | — | — | — | Product melting point ~75 °C |

Mechanistic Insights

The bromination step proceeds via electrophilic aromatic substitution on the pyrazole ring. The electron-rich nitrogen atoms and the resonance stabilization of the pyrazole ring direct bromination preferentially to the 3-position. The methyl ester group at the 5-position and the phenyl group at the 1-position influence the electron density and steric environment, facilitating selective substitution.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct bromination of methyl 1-phenyl-1H-pyrazole-5-carboxylate | N-Bromosuccinimide (NBS), Br2 | Reflux in acetonitrile, 60–90 °C, 2–6 h | 75–88 | Straightforward, high selectivity | Requires careful control to avoid overbromination |

| Multi-step synthesis via hydrazine and β-ketoester condensation followed by bromination | Hydrazine hydrate, β-ketoester, NBS | Reflux and stirring, 60–90 °C | 70–85 | High purity intermediates | More steps, longer reaction times |

| Oxidation and halogenation of dihydropyrazole intermediates | Potassium persulfate, bromine sources | Mild oxidation, 50–80 °C | 70–80 | Mild conditions, environmentally safer oxidants | More complex setup |

Chemical Reactions Analysis

Types of Reactions: Methyl 3-bromo-1-phenyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under suitable conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.

Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions include various substituted pyrazoles, pyrazolines, and other heterocyclic compounds with potential biological activities .

Scientific Research Applications

Methyl 3-bromo-1-phenyl-1H-pyrazole-5-carboxylate has been extensively studied for its applications in:

Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

Medicine: Explored for its anti-inflammatory and analgesic properties.

Industry: Used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 3-bromo-1-phenyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. It can inhibit enzymes or receptors involved in various biological pathways. For instance, it may inhibit oxidative phosphorylation or interact with ATP-binding sites, leading to altered cellular functions .

Comparison with Similar Compounds

Substituent Variations at Position 1

The phenyl group at position 1 distinguishes the target compound from analogs with alternative substituents:

- This substitution is common in agrochemical intermediates .

- Methyl 3-bromo-1-(difluoromethyl)-1H-pyrazole-5-carboxylate (C₆H₅BrF₂N₂O₂): The electron-withdrawing difluoromethyl group reduces electron density on the pyrazole ring, lowering the predicted pKa (-5.85) compared to phenyl-substituted analogs. Its molar mass (255.0 g/mol ) is lower due to the absence of a bulky phenyl group .

Substituent Variations at Position 3

Bromine at position 3 is critical for reactivity. Key comparisons include:

- This compound is less reactive in cross-coupling reactions .

- Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate (C₁₁H₁₂BrClN₃O₂): Partial saturation of the pyrazole ring (4,5-dihydro) diminishes aromaticity, altering conjugation and reactivity. The molar mass (330.6 g/mol ) reflects the additional chlorine and ethyl ester .

Substituent Variations at Position 5

The methyl ester at position 5 influences solubility and hydrolysis kinetics:

- Sodium 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid (C₈H₄BrClN₃O₂Na): The carboxylic acid form (FW 324.5 g/mol) exhibits higher water solubility than ester derivatives, making it suitable for ionic applications .

Physical and Chemical Properties Comparison

| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Substituents | Predicted pKa | Density (g/cm³) |

|---|---|---|---|---|---|

| Methyl 3-bromo-1-phenyl-1H-pyrazole-5-carboxylate | C₁₁H₉BrN₂O₂ | 281.0 | 1-Ph, 3-Br, 5-COOCH₃ | Not reported | Not reported |

| Methyl 3-bromo-1-(difluoromethyl)-1H-pyrazole-5-carboxylate | C₆H₅BrF₂N₂O₂ | 255.0 | 1-CF₂H, 3-Br, 5-COOCH₃ | -5.85 | 1.85 |

| Sodium 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid | C₈H₄BrClN₃O₂Na | 324.5 | 1-3-Cl-pyridinyl, 3-Br, 5-COO⁻Na⁺ | Not reported | Not reported |

| Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate | C₁₁H₁₂BrClN₃O₂ | 330.6 | 1-3-Cl-pyridinyl, 3-Br, 5-COOCH₂CH₃ | Not reported | Not reported |

Biological Activity

Methyl 3-bromo-1-phenyl-1H-pyrazole-5-carboxylate is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article reviews its biological properties, focusing on its mechanisms of action, potential therapeutic applications, and recent research findings.

Chemical Structure and Properties

This compound features a bromine atom at the 3-position of the pyrazole ring, a phenyl group at the 1-position, and a carboxylate group at the 5-position. Its molecular formula is C₁₁H₈BrN₃O₂, with a molecular weight of approximately 284.10 g/mol.

Ecdysone Analog

This compound acts as an ecdysone analog , influencing insect molting and development by interacting with the EcR/USP receptor complex. This mechanism suggests potential applications in pest control, as it can disrupt the normal growth processes in insects .

Anticancer Properties

Recent studies indicate that pyrazole derivatives, including this compound, exhibit significant anticancer activity. Pyrazole-based compounds have been shown to inhibit cell proliferation in various cancer cell lines, including breast cancer (MDA-MB-231) and colorectal cancer . The mechanism often involves apoptosis induction and cell cycle arrest at the G2/M phase .

In Vitro Studies

A series of in vitro studies have demonstrated that this compound and related compounds can inhibit microtubule assembly, which is critical for cell division. This inhibition leads to morphological changes in cancer cells, enhancing caspase activity, which is indicative of apoptosis .

| Compound | Cell Line | IC₅₀ (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | MDA-MB-231 (breast cancer) | 10.0 | Induces apoptosis via caspase activation |

| Ethyl 3-bromo-1H-pyrazole-5-carboxylate | HCT116 (colorectal cancer) | Low micromolar range | G2/M phase arrest |

In Vivo Studies

In vivo studies have further validated the anticancer potential of pyrazole derivatives. For instance, compounds similar to this compound showed significant tumor growth inhibition in animal models . The safety profile was also assessed, indicating minimal toxicity at therapeutic doses.

Case Study: Anticancer Efficacy

In a recent study involving a library of pyrazole derivatives, this compound was evaluated for its efficacy against various cancer cell lines. The results indicated that this compound could effectively reduce cell viability and induce apoptosis in MDA-MB-231 cells at concentrations as low as 10 µM .

Case Study: Ecdysone Analog Activity

Another study highlighted its role as an ecdysone analog, demonstrating significant inhibition of EcR/USP receptor activity in insect models. This finding supports its potential use in agricultural biotechnology for pest management .

Q & A

Q. What are the standard synthetic routes for methyl 3-bromo-1-phenyl-1H-pyrazole-5-carboxylate?

The compound is typically synthesized via cyclocondensation of hydrazine derivatives with β-keto esters, followed by bromination. For example:

- Step 1 : Formation of the pyrazole core using ethyl 3-oxo-3-phenylpropanoate and methyl hydrazine under reflux in ethanol .

- Step 2 : Electrophilic bromination at the 3-position using N-bromosuccinimide (NBS) in DMF or CCl₄ under controlled temperature (0–25°C) to avoid over-bromination .

- Key validation : Monitor reaction progress via TLC and confirm purity using HPLC (>95%) .

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR : Use and NMR to confirm substitution patterns (e.g., phenyl at N1, bromine at C3). The ester carbonyl typically appears at ~165–170 ppm in NMR .

- Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 295.01 for C₁₁H₉BrN₂O₂) .

- IR : Confirm ester C=O stretch at ~1720 cm⁻¹ and pyrazole ring vibrations at ~1550 cm⁻¹ .

Q. How is the compound’s antimicrobial activity assessed in vitro?

- Assay design : Use microdilution methods (e.g., broth dilution in 96-well plates) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Control : Compare with known agents like ampicillin.

- Results interpretation : MIC values <50 µg/mL indicate significant activity. Note that brominated pyrazoles often show enhanced activity compared to chloro analogs .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling be applied to modify the 3-bromo position?

- Method : React the bromopyrazole with aryl boronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ (5 mol%) and K₃PO₄ in degassed DMF/H₂O (3:1) at 80°C for 12–24 hours .

- Optimization : Use DoE (Design of Experiments) to vary catalyst loading, solvent ratio, and temperature. Higher yields (>80%) are achieved with excess boronic acid (1.5 eq) .

- Characterization : Confirm coupling via loss of bromine signal in XRF and new aryl protons in NMR .

Q. How to address contradictions in reported anticancer activity data?

- Case study : Discrepancies in IC₅₀ values (e.g., 10 µM vs. 50 µM) may arise from assay conditions (e.g., cell line variability, serum concentration).

- Resolution :

- Standardize assays using NCI-60 cell lines and 10% FBS.

- Perform comparative studies with structural analogs (e.g., 3-chloro or 3-trifluoromethyl derivatives) to isolate electronic effects of bromine .

- Validate via apoptosis markers (e.g., Annexin V/PI staining) to confirm mechanism .

Q. What computational methods predict the compound’s reactivity in nucleophilic substitutions?

- DFT modeling : Calculate Fukui indices to identify electrophilic centers (C3 bromine shows high , indicating susceptibility to SNAr) .

- Solvent effects : Use COSMO-RS to simulate polar aprotic solvents (e.g., DMSO) that stabilize transition states .

- Validation : Compare predicted vs. experimental reaction rates with piperidine in DMSO at 60°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.